Antitumor agent-F10

Acute toxicity Maximum tolerated dose Camptothecin safety profile

Antitumor agent-F10 (Compound F10; CAS 2371727-65-8) is a synthetic camptothecin derivative with the structure 7-ethyl-10-(2-oxo-2-(piperidin-1-yl)ethoxy)camptothecin. It functions as a DNA topoisomerase I inhibitor.

Molecular Formula C29H31N3O6
Molecular Weight 517.6 g/mol
Cat. No. B12419951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-F10
Molecular FormulaC29H31N3O6
Molecular Weight517.6 g/mol
Structural Identifiers
SMILESCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCC(=O)N6CCCCC6
InChIInChI=1S/C29H31N3O6/c1-3-18-19-12-17(37-16-25(33)31-10-6-5-7-11-31)8-9-23(19)30-26-20(18)14-32-24(26)13-22-21(27(32)34)15-38-28(35)29(22,36)4-2/h8-9,12-13,36H,3-7,10-11,14-16H2,1-2H3/t29-/m0/s1
InChIKeyQCYRDOFAEZEQFE-LJAQVGFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antitumor Agent-F10: A 10-Substituted Camptothecin Derivative with Oral Bioavailability for Oncology Drug Discovery


Antitumor agent-F10 (Compound F10; CAS 2371727-65-8) is a synthetic camptothecin derivative with the structure 7-ethyl-10-(2-oxo-2-(piperidin-1-yl)ethoxy)camptothecin. It functions as a DNA topoisomerase I inhibitor [1]. Designed by introducing a saturated carbon ring hydrophobic moiety at the 10-position of the camptothecin scaffold, F10 was identified as the most promising candidate among ten newly synthesized analogs, distinguished by its combination of nanomolar-range cellular potency, measurable oral bioavailability in mice (22.4%), and reduced acute toxicity relative to SN-38 [1].

Why Antitumor Agent-F10 Cannot Be Replaced by SN-38, Irinotecan, or Other Camptothecin Derivatives


Camptothecin-class topoisomerase I inhibitors share a conserved mechanism of action but diverge significantly in their toxicity profiles, metabolic activation requirements, oral bioavailability, and solubility. SN-38, the active metabolite of the prodrug irinotecan (CPT-11), exhibits high intrinsic cytotoxicity but cannot be administered directly as an oral agent due to poor solubility, severe acute toxicity, and extensive first-pass metabolism [1]. Irinotecan, while clinically established, requires hepatic carboxylesterase-mediated conversion to SN-38, introducing inter-patient pharmacokinetic variability [1]. F10 was specifically designed to deliver a compound that is directly active (requires no metabolic activation), possesses measurable oral bioavailability (22.4% in mice), and demonstrates a minimum lethal dose twice that of SN-38 on a mg/kg basis [2]. These quantitative distinctions mean that F10 occupies a differentiated position within the camptothecin family, and substituting F10 with SN-38, irinotecan, or a generic camptothecin analog in a research protocol would alter three critical experimental parameters simultaneously: systemic toxicity exposure, route-of-administration feasibility, and the requirement for prodrug activation machinery in the model system.

Antitumor Agent-F10: Quantitative Head-to-Head and Cross-Study Comparator Evidence for Informed Selection


Acute Toxicity Reduction: F10 Minimum Lethal Dose Is 2× Higher Than SN-38 by Intravenous Administration in Mice

In a direct head-to-head comparison within the same study, the minimum lethal dose of F10 by intravenous administration in mice was 80 mg/kg (0.155 mmol/kg), compared to 40 mg/kg (0.102 mmol/kg) for SN-38 [1]. This represents a 2-fold higher tolerated dose on a mg/kg basis and a 1.52-fold higher tolerated dose on a molar basis for F10 relative to SN-38 [1]. The reduced acute toxicity was observed alongside potent antitumor activity in vivo, indicating that the wider therapeutic margin is not achieved at the expense of efficacy [1].

Acute toxicity Maximum tolerated dose Camptothecin safety profile

Oral Bioavailability: F10 Achieves 22.4% in Mice, Enabling Per Oral Dosing Without Prodrug Requirement

The oral bioavailability of F10 achieved 22.4% in mice [1]. This is comparable to the reported absolute oral bioavailability of irinotecan (CPT-11) in mice, which ranges from approximately 21% to 25% without P-glycoprotein modulation [2]. However, a critical distinction exists: F10 is the direct active Topoisomerase I inhibitor, whereas irinotecan is a prodrug that requires hepatic carboxylesterase conversion to SN-38 for activity [2]. SN-38 itself has negligible oral bioavailability due to extensive first-pass metabolism and poor aqueous solubility, precluding its use as an oral agent [3]. F10 thus uniquely combines direct pharmacological activity with measurable oral absorption in the camptothecin class.

Oral bioavailability Pharmacokinetics Route of administration

In Vitro Cytotoxicity: F10 Demonstrates Nanomolar Potency Across Hematologic and Solid Tumor Cell Lines

F10 inhibited cancer cell growth with IC50 values of 0.002 μM (Raji, B-cell lymphoma), 0.003 μM (HCT116, colorectal carcinoma), 0.011 μM (A549, lung adenocarcinoma), and 0.081 μM (LoVo, colorectal adenocarcinoma) as measured by MTT assay after 72 hours [1][2]. For cross-study context, SN-38 has reported IC50 values of 0.0033 μM (3.3 nM) against HCT116 and 0.020 μM (20 nM) against LoVo under comparable MTT-based cytotoxicity assay conditions . F10 thus exhibits sub-nanomolar to low nanomolar potency that is in the same order of magnitude as, and on HCT116 cells numerically comparable to, the clinically validated SN-38 . Notably, F10 also demonstrated activity against COLO 205 (IC50 0.096 μM) and HeLa (IC50 0.125 μM) cells, indicating a broad cytotoxicity profile across tissue origins [2].

Cytotoxicity IC50 MTT assay Cancer cell lines

In Vivo Xenograft Efficacy: Oral F10 Suppresses HCT116 Colorectal Tumor Growth and Intraperitoneal F10 Achieves Complete Raji Lymphoma Inhibition

Oral administration of F10 remarkably suppressed HCT116-xenograft tumor growth in a nude-mice model at dosages of 0.5, 2.0, and 8.0 mg/kg [1]. In a separate model, intraperitoneal administration of F10 completely inhibited Raji-xenograft tumor growth in an established NPG mouse model at 2.0 and 4.0 mg/kg [1]. These in vivo efficacy data are reported without direct head-to-head comparison against SN-38 or irinotecan in the same xenograft model within the primary publication. However, the ability to achieve tumor suppression via the oral route at low mg/kg doses distinguishes F10 from SN-38, which is not suitable for oral administration, and from irinotecan, which requires prodrug activation [2].

Xenograft Tumor growth inhibition In vivo efficacy Colorectal cancer Lymphoma

Structural Determinant of Differentiation: 10-Position Saturated Carbon Ring Modification Underpins F10's Pharmacological Profile

F10 was designed by attaching a saturated carbon ring hydrophobic moiety to the 10-position of the camptothecin scaffold, yielding the specific structure 7-ethyl-10-(2-oxo-2-(piperidin-1-yl)ethoxy)camptothecin [1]. Among ten newly synthesized camptothecin derivatives (F1–F10) evaluated in the same study, F10 was identified as the most promising compound based on integrated in vitro and in vivo activity screening [1]. Molecular docking revealed that F10 can productively interact with the topoisomerase I-DNA complex [1]. This 10-position modification strategy was explicitly identified by the authors as a favorable approach for camptothecin optimization, distinguishing F10 from 7-position or 9-position modifications employed in other camptothecin analogs [1]. A closely related analog, B7 (7-ethyl-10-(2-oxo-2-(4-methylpiperidin-1-yl)ethoxy)camptothecin), which differs by a single methyl group on the piperidine ring, was reported separately to have a lower solubility (5.73 μg/mL in water) than F10, illustrating the sensitivity of physicochemical properties to subtle structural variations at this position [2].

Structure-activity relationship Camptothecin modification Molecular docking Drug design

Optimal Application Scenarios for Antitumor Agent-F10 Based on Verified Differentiated Evidence


Preclinical Oral Oncology Studies Requiring Direct-Acting Topoisomerase I Inhibition

F10 is particularly suited for in vivo oncology studies where oral gavage is the preferred or required route of administration and where the confounding effects of prodrug metabolism must be avoided. With 22.4% oral bioavailability and direct Topoisomerase I inhibitory activity [1], F10 eliminates the need to account for variable carboxylesterase-mediated activation that complicates irinotecan-based protocols. This makes F10 an appropriate tool compound for PK/PD studies where the relationship between plasma concentration and target engagement must be modeled without the intermediate step of prodrug conversion. The oral efficacy demonstrated at doses as low as 0.5 mg/kg in the HCT116 colorectal xenograft model [1] provides a starting reference for dose-ranging studies.

Hematologic Malignancy Xenograft Models with Elevated Toxicity Sensitivity Requirements

The 2-fold higher minimum lethal dose of F10 (80 mg/kg) compared to SN-38 (40 mg/kg) by intravenous administration [1] supports the use of F10 in preclinical models where systemic toxicity is a limiting factor—particularly in hematologic malignancy models such as the Raji B-cell lymphoma xenograft, where F10 achieved complete tumor growth inhibition at 2.0 and 4.0 mg/kg by intraperitoneal administration [1]. Researchers using immunocompromised mouse strains (e.g., NPG/NSG) that are especially sensitive to chemotherapeutic toxicity may benefit from F10's wider therapeutic margin.

Camptothecin Structure-Activity Relationship (SAR) Studies Focused on 10-Position Modifications

F10 serves as a key reference compound for SAR investigations centered on 10-position camptothecin modifications. The Fan et al. (2020) study synthesized and screened ten derivatives (F1–F10) from 10-HCPT or SN-38 precursors, with F10 emerging as the most promising candidate [1]. Its defined structure—7-ethyl-10-(2-oxo-2-(piperidin-1-yl)ethoxy)camptothecin—and the comparative solubility data against the closely related analog B7 (F10: 9.86 μg/mL vs. B7: 5.73 μg/mL) [2] provide a quantitative benchmark for medicinal chemistry programs exploring piperidine-ring modifications at the 10-position to balance potency, solubility, and oral bioavailability.

Comparative Topoisomerase I Inhibitor Screening Panels

F10 is a valuable inclusion in comparative screening panels of Topoisomerase I inhibitors alongside SN-38, irinotecan, topotecan, and camptothecin. Its IC50 values against a panel of human cancer cell lines—Raji (0.002 μM), HCT116 (0.003 μM), A549 (0.011 μM), LoVo (0.081 μM), COLO 205 (0.096 μM), and HeLa (0.125 μM) as measured by MTT assay at 72 hours [1][3]—provide a multi-cell-line potency fingerprint that can be used to contextualize the activity of novel Topoisomerase I inhibitors. The availability of F10's potency data across both solid tumor (colorectal, lung, cervical) and hematologic (B-cell lymphoma) lineages facilitates cross-tissue-type comparator analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitumor agent-F10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.